1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine

Catalog No.
S895327
CAS No.
871519-25-4
M.F
C9H10F3NS
M. Wt
221.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-ami...

CAS Number

871519-25-4

Product Name

1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine

IUPAC Name

1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine

Molecular Formula

C9H10F3NS

Molecular Weight

221.24 g/mol

InChI

InChI=1S/C9H10F3NS/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3

InChI Key

LNAPOOBGPIVJHX-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)SC(F)(F)F)N

Canonical SMILES

CC(C1=CC=C(C=C1)SC(F)(F)F)N

1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine, commonly referred to as TFSPEA, is an organic compound characterized by the presence of a trifluoromethyl group and a sulfanyl moiety attached to a phenyl ring. Its molecular formula is C9H10F3NC_9H_{10}F_3N, and it has a molecular weight of approximately 189.18 g/mol. The compound is notable for its unique structural features, which contribute to its chemical reactivity and biological activity.

There is no current information available on the specific mechanism of action of this compound.

As with any unknown compound, it is advisable to handle it with caution until proper safety data is available. Potential hazards might include:

  • Mild skin and eye irritation: Aromatic amines can cause irritation upon contact.
  • Low to moderate toxicity: The overall toxicity is difficult to predict without testing.
Due to its functional groups. Some notable reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing TFSPEA to engage in substitution reactions with electrophiles.
  • Acylation Reactions: The amine can be acylated to form amides, which can further undergo hydrolysis or other transformations.
  • Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions, altering the compound's properties and reactivity.

Research indicates that compounds containing trifluoromethyl and sulfanyl groups exhibit significant biological activities. TFSPEA has been studied for its potential antimicrobial and anticancer properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability, which could lead to increased efficacy in therapeutic applications .

TFSPEA can be synthesized through several methods:

  • Direct Amination: A common method involves the reaction of 4-(trifluoromethyl)phenylsulfenyl chloride with ethylamine, resulting in the formation of TFSPEA.
  • Reduction of Sulfoxides: Starting from a sulfoxide derivative, reduction with lithium aluminum hydride can yield TFSPEA.
  • Metal-Catalyzed Coupling Reactions: Transition metal catalysis can facilitate the coupling of aryl halides with amines to produce TFSPEA.

TFSPEA has diverse applications in scientific research and potential therapeutic developments:

  • Pharmaceuticals: Due to its biological activity, TFSPEA is explored as a lead compound in drug development for treating infections and cancers.
  • Chemical Probes: It serves as a chemical probe in biochemical studies to investigate biological pathways involving amines.
  • Material Science: The unique properties of TFSPEA may find applications in developing new materials with enhanced characteristics.

Studies on TFSPEA's interactions with biological molecules reveal its potential as an inhibitor or modulator in various biochemical pathways. Interaction studies have shown that it may bind effectively to specific receptors or enzymes, influencing their activity. This property is crucial for its development as a therapeutic agent.

Several compounds share structural similarities with TFSPEA, primarily due to the presence of trifluoromethyl or sulfanyl groups. Here are some notable examples:

Compound NameStructureUnique Feature
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamineC12H12F6NContains two trifluoromethyl groups
1-(4-(Trifluoromethyl)phenyl)ethanamineC9H10F3NLacks sulfanyl group
(R)-1-(3-(Trifluoromethyl)phenyl)ethanamineC9H10F3NChiral center affecting biological activity

Uniqueness of TFSPEA:
TFSPEA's combination of both the trifluoromethyl and sulfanyl groups distinguishes it from similar compounds, potentially enhancing its biological profile and reactivity compared to others lacking these features.

XLogP3

2.9

Dates

Modify: 2023-08-16

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